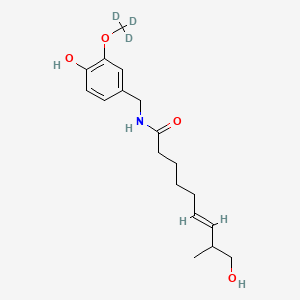
Ipratropium-d7 (bromide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ipratropium-d7 (bromide) is a deuterated form of ipratropium bromide, a quaternary ammonium compound that acts as an anticholinergic agent. It is primarily used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The deuterated version, ipratropium-d7 (bromide), is often used in scientific research to study the pharmacokinetics and metabolism of ipratropium bromide due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ipratropium-d7 (bromide) involves several steps:
Acyl Chlorination Reaction: 2-phenyl-3-acetoxy propionic acid is reacted with oxalyl chloride in an organic solvent to form an acyl chloride intermediate.
Reaction with Isopropyl Tropine Mesylate: The acyl chloride intermediate is then reacted with isopropyl tropine mesylate to form the desired product.
Hydrolysis and Bromomethylation: The reaction mixture is hydrolyzed with inorganic acid, followed by bromomethylation using methyl bromide to obtain ipratropium bromide
Industrial Production Methods
Industrial production of ipratropium-d7 (bromide) follows similar synthetic routes but is optimized for large-scale production. The process involves:
Starting Materials: Using ethyl phenylacetate and isopropyl tropanol as starting materials.
Reaction Steps: Performing substitution, reduction, and addition reactions to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ipratropium-d7 (bromide) undergoes various chemical reactions, including:
Substitution Reactions: Common in the synthesis process.
Hydrolysis: Involves breaking down the compound in the presence of water.
Bromomethylation: Addition of a bromomethyl group to the compound
Common Reagents and Conditions
Oxalyl Chloride: Used in the acyl chlorination step.
Isopropyl Tropine Mesylate: Reacts with the acyl chloride intermediate.
Methyl Bromide: Used in the bromomethylation step
Major Products Formed
The major product formed from these reactions is ipratropium-d7 (bromide), with high purity and yield .
Aplicaciones Científicas De Investigación
Ipratropium-d7 (bromide) is widely used in scientific research due to its stable isotope labeling. Its applications include:
Pharmacokinetics Studies: Used to study the absorption, distribution, metabolism, and excretion of ipratropium bromide.
Metabolism Research: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Assists in the development of new anticholinergic agents by providing insights into the drug’s behavior in the body
Mecanismo De Acción
Ipratropium-d7 (bromide) acts as a muscarinic antagonist, blocking the action of acetylcholine at parasympathetic sites in bronchial smooth muscle. This leads to the relaxation of bronchial smooth muscle and dilation of the airways, making it easier to breathe. The compound inhibits vagally-mediated reflexes by antagonizing the action of acetylcholine .
Comparación Con Compuestos Similares
Similar Compounds
Tiotropium Bromide: Another anticholinergic agent used in the treatment of COPD.
Aclidinium Bromide: A long-acting muscarinic antagonist used for COPD management.
Glycopyrronium Bromide: Used as a bronchodilator in COPD treatment
Uniqueness
Ipratropium-d7 (bromide) is unique due to its deuterated form, which makes it valuable for pharmacokinetic and metabolic studies. Its stable isotope labeling allows for precise tracking and analysis in scientific research .
Propiedades
Fórmula molecular |
C22H34BrNO3 |
|---|---|
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
[(5S)-8-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C22H34NO3.BrH/c1-15(2)23(16(3)4)18-10-11-19(23)13-20(12-18)26-22(25)21(14-24)17-8-6-5-7-9-17;/h5-9,15-16,18-21,24H,10-14H2,1-4H3;1H/q+1;/p-1/t18-,19?,20?,21?;/m0./s1/i1D3,2D3,15D;/t18-,19?,20?,21?,23?; |
Clave InChI |
AXQUTGZNYLJXDT-NSPDPRBNSA-M |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])[N+]1([C@H]2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C(C)C.[Br-] |
SMILES canónico |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


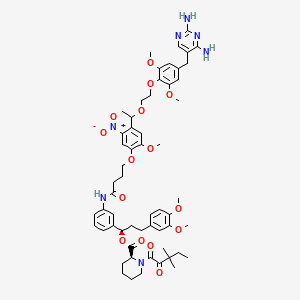
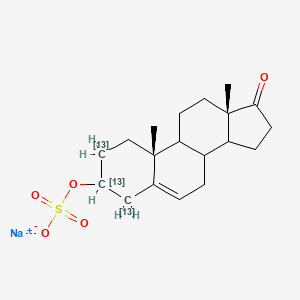
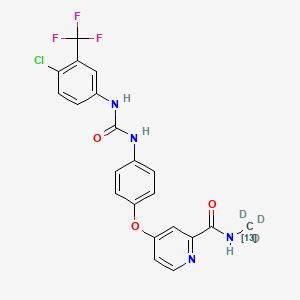
![disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate](/img/structure/B12425651.png)
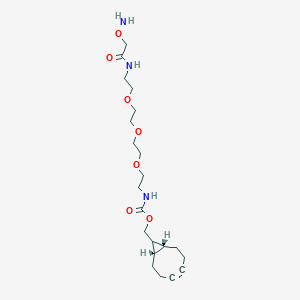


![Pentapotassium;2-[2-[[5-(carboxylatomethyl)-5-oxido-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxy]-2-oxoethyl]-2-oxidobutanedioate](/img/structure/B12425670.png)
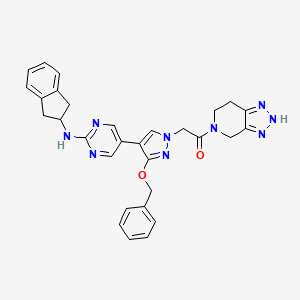
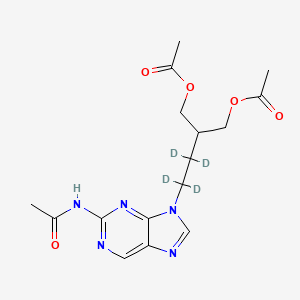
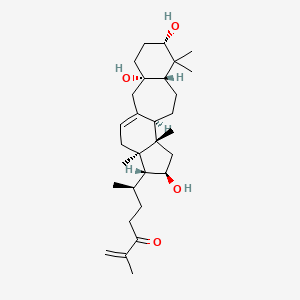
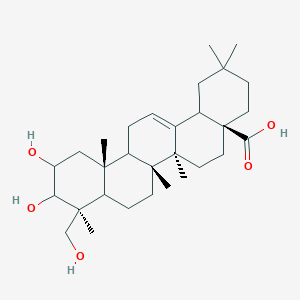
![10-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-6a-({[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}methyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12425683.png)
